
5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole: is a heterocyclic compound that belongs to the indole family. Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals. This particular compound features a nitrophenyl group at the 2-position and methoxy groups at the 5 and 6 positions of the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole typically involves the condensation of 5,6-dimethoxy-1-indanone with a suitable nitrophenyl derivative. One common method includes the following steps:
Condensation Reaction: 5,6-dimethoxy-1-indanone is condensed with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate olefinic compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the indole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry:
Dye Synthesis: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Material Science: The compound can be incorporated into materials to enhance their properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. The indole ring can interact with aromatic residues in proteins, facilitating binding and activity.
Comparison with Similar Compounds
5,6-Dimethoxy-2-phenyl-1H-indole: Lacks the nitro group, which can affect its reactivity and biological activity.
5,6-Dimethoxy-2-(4-aminophenyl)-1H-indole: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
5,6-Dimethoxy-2-(4-chlorophenyl)-1H-indole:
Uniqueness: The presence of both methoxy and nitrophenyl groups in 5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole makes it unique in terms of its chemical reactivity and potential applications. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and binding properties.
Properties
CAS No. |
54583-55-0 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
5,6-dimethoxy-2-(4-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C16H14N2O4/c1-21-15-8-11-7-13(17-14(11)9-16(15)22-2)10-3-5-12(6-4-10)18(19)20/h3-9,17H,1-2H3 |
InChI Key |
HJKDMIVNNMPDQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14632940.png)
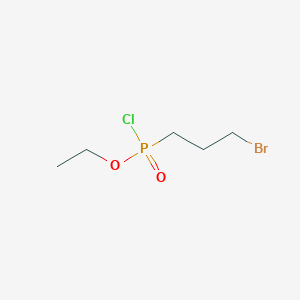
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
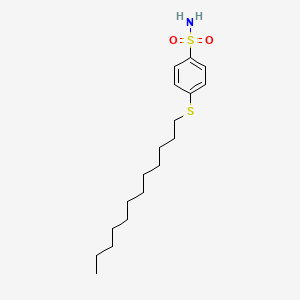
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
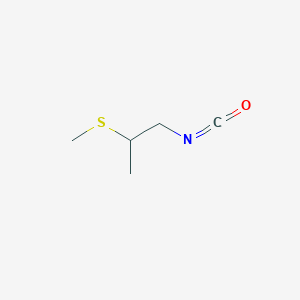
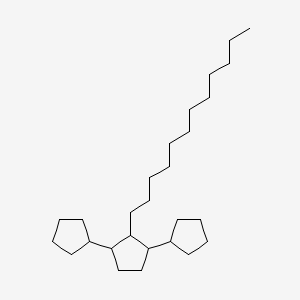
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)
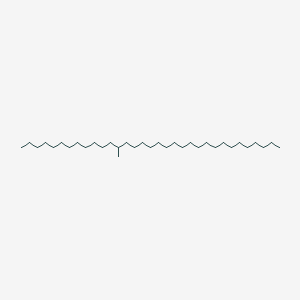


![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)
